
D-Phenylalanine, alpha,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,4-Dimethyl-D-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of two methyl groups attached to the alpha carbon and the fourth carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha,4-Dimethyl-D-phenylalanine can be synthesized using several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves asymmetric hydrogenation, which has been used for the large-scale synthesis of substituted D-phenylalanine derivatives .
Industrial Production Methods
Industrial production of alpha,4-Dimethyl-D-phenylalanine typically involves the use of biocatalytic cascades, which allow for the stereoinversion and deracemization of phenylalanine derivatives. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Alpha,4-Dimethyl-D-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and carboxyl groups, as well as the phenyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of alpha,4-Dimethyl-D-phenylalanine include strong acids for hydrolysis, cyanide ions for the Strecker synthesis, and hydrogenation catalysts for asymmetric hydrogenation .
Major Products Formed
The major products formed from the reactions of alpha,4-Dimethyl-D-phenylalanine include various substituted phenylalanine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Alpha,4-Dimethyl-D-phenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha,4-Dimethyl-D-phenylalanine involves its interaction with various molecular targets and pathways. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound undergoes transamination reactions, forming intermediates that participate in the tryptophan catabolic pathway . These intermediates can modulate the activity of ionotropic excitatory amino acid receptors, among other targets .
Comparison with Similar Compounds
Alpha,4-Dimethyl-D-phenylalanine can be compared with other phenylalanine derivatives, such as alpha-methyl-D-phenylalanine and N,N-dimethyl-L-phenylalanine . These compounds share similar structural features but differ in their specific substitutions and stereochemistry. The unique methylation pattern of alpha,4-Dimethyl-D-phenylalanine distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.
List of Similar Compounds
- Alpha-methyl-D-phenylalanine
- N,N-dimethyl-L-phenylalanine
- Alpha-methyl-L-proline
- L-phenylalanine methyl ester hydrochloride
Conclusion
Alpha,4-Dimethyl-D-phenylalanine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical pathways.
Properties
CAS No. |
422568-69-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-11(2,12)10(13)14/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
PCCIIERYHXGLHZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@](C)(C(=O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
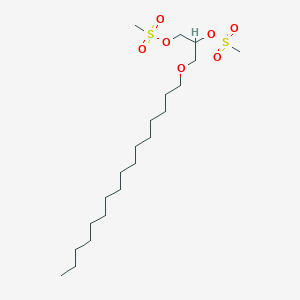
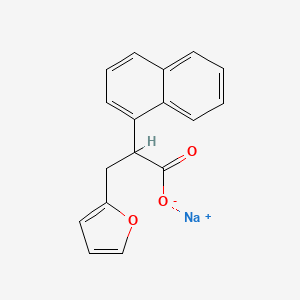
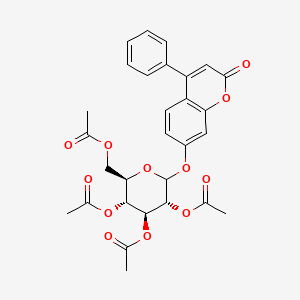
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)



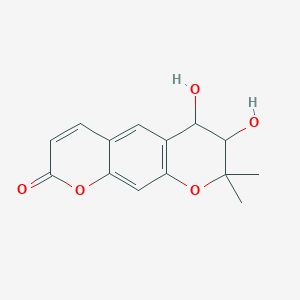
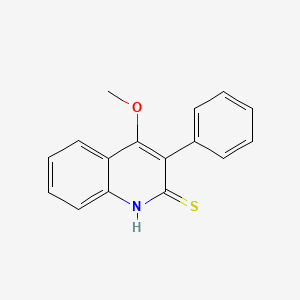
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
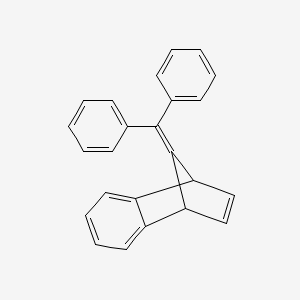
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
